7-Fluorochroman-3-carboxylic acid
Overview
Description
Scientific Research Applications
Environmental Impacts and Alternatives
Research into fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) sheds light on the ongoing transition from potentially harmful chemicals to safer alternatives. This transition is critical for reducing environmental and health risks associated with certain fluorinated substances. The review by Wang et al. (2013) highlights over 20 fluorinated substances used in various industrial applications, emphasizing the need for accessible information and risk assessments of these alternatives (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Microbial Degradation of Fluorinated Compounds
The microbial degradation of polyfluoroalkyl chemicals, which may include compounds structurally similar to 7-Fluorochroman-3-carboxylic acid, is crucial for understanding their environmental fate. Liu and Avendaño's review (2013) discusses the biodegradability of these compounds, providing insights into their potential environmental impacts and the effectiveness of microbial degradation as a remediation strategy (Liu & Avendaño, 2013).
Biochemical Insights and Applications
Carboxylic acids, including 7-Fluorochroman-3-carboxylic acid, are of significant interest in biochemical applications due to their role as precursors for industrial chemicals. Jarboe et al. (2013) review the impact of carboxylic acids on microbial biocatalysts, which is fundamental for the production of bio-renewable chemicals. This research elucidates the inhibitory effects of carboxylic acids on microbes and strategies to enhance microbial tolerance for improved industrial processes (Jarboe, Royce, & Liu, 2013).
Analytical Methodologies
The analysis and detection of carboxylic acids, including fluorinated variants, are critical for both environmental monitoring and biochemical research. Mukherjee and Karnes (1996) review the use of ultraviolet and fluorescence derivatization reagents for carboxylic acids, highlighting methodologies that enhance the sensitivity and selectivity of detection in high-performance liquid chromatography (HPLC) (Mukherjee & Karnes, 1996).
properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-chromene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-2,4,7H,3,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDJJPHDKFWADW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorochroman-3-carboxylic acid | |
CAS RN |
1410797-04-4 | |
Record name | 7-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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